4-Methylhexa-2,4-dienoic acid

Übersicht

Beschreibung

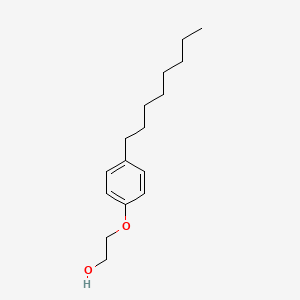

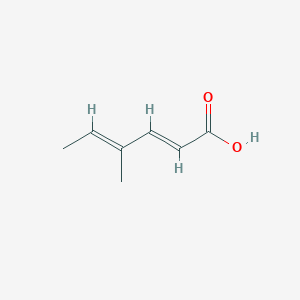

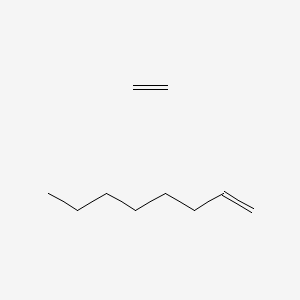

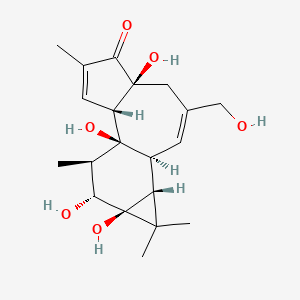

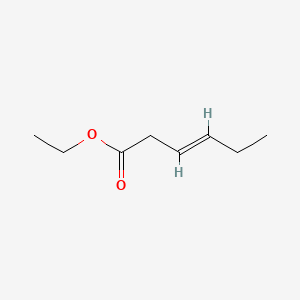

4-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C7H10O2. It belongs to the family of unsaturated fatty acids. It contains a total of 18 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-Methylhexa-2,4-dienoic acid includes 18 bonds in total: 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-Methylhexa-2,4-dienoic acid has a molecular weight of 126.15 g/mol. It contains a total of 18 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Food Preservative

4-Methylhexa-2,4-dienoic acid, also known as (2E,4E)-hexa-2,4-dienoic acid, is a type of sorbic acid that is commonly used as a food preservative . It has the ability to inhibit the growth of fungi, yeast, and molds in food, thereby extending its shelf life .

Skin Care Products

This compound can induce cutaneous vasodilation and stinging upon topical application to humans . This property makes it useful in certain skincare products, where it can help to improve blood circulation and give the skin a healthy glow .

Antimicrobial Agent

(2E,4E)-hexa-2,4-dienoic acid exhibits significant antimicrobial activity . This makes it a valuable ingredient in products designed to inhibit the growth of harmful bacteria and other microorganisms .

Photocatalytic Synthesis of Ester Derivatives

4-Methylhexa-2,4-dienoic acid can be used in the photocatalytic synthesis of ester derivatives . This process involves the use of light to catalyze chemical reactions, offering a more sustainable and environmentally friendly approach to ester synthesis .

Pharmaceutical Applications

Esters, including those derived from 4-Methylhexa-2,4-dienoic acid, are important building blocks in various pharmaceuticals . They are found in a wide range of drugs, including clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .

Antibiotic Production

4-Methylhexa-2,4-dienoic acid is found in certain antibiotics, such as manumycin A and U-56407 . These antibiotics are effective against gram-positive bacteria, making them valuable tools in the fight against bacterial infections .

Wirkmechanismus

Target of Action

4-Methylhexa-2,4-dienoic acid primarily targets microbial cell membranes. It is known for its antimicrobial properties, making it effective against a variety of bacteria and fungi . The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.

Mode of Action

The interaction of 4-Methylhexa-2,4-dienoic acid with microbial cell membranes involves the insertion of the compound into the lipid bilayer. This disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylhexa-2,4-dienoic acid is the disruption of the microbial cell membrane. This disruption interferes with various cellular processes, including nutrient uptake, waste excretion, and energy production. The downstream effects include inhibition of cell growth and replication, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of 4-Methylhexa-2,4-dienoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The compound is moderately soluble in water and can be absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, with a preference for lipid-rich tissues. Metabolism primarily occurs in the liver, where it is converted into various metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the action of 4-Methylhexa-2,4-dienoic acid results in the disruption of microbial cell membranes, leading to cell lysis. At the cellular level, this results in the inhibition of microbial growth and replication. The overall effect is a reduction in microbial load, making it an effective antimicrobial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-Methylhexa-2,4-dienoic acid. The compound is more stable in acidic environments and can degrade in alkaline conditions. Higher temperatures can enhance its antimicrobial activity but may also lead to faster degradation. The presence of other chemicals, such as surfactants, can either enhance or inhibit its activity depending on their nature .

Eigenschaften

IUPAC Name |

(2E,4E)-4-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOHPAPIABXTF-UTTVJGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylhexa-2,4-dienoic acid | |

CAS RN |

26526-09-0 | |

| Record name | 4-methylhexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)